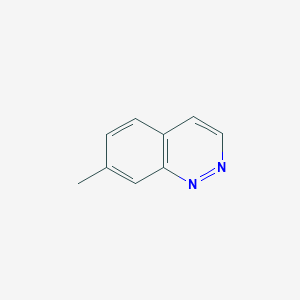

7-Methylcinnoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

7-methylcinnoline |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-4-5-10-11-9(8)6-7/h2-6H,1H3 |

InChI Key |

LIFWKDIJCFBUAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylcinnoline can be achieved through several methods. One common approach involves the diazotization of 4-chloro-2-aminoacetophenone followed by ring closure to form the cinnoline structure . Another method includes the reaction of 4-chloro-2-nitrobenzoyl chloride with ethyl sodioacetoacetate, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Synthetic Strategies for 7-Methylcinnoline Derivatives

Key synthetic routes involve cyclization, diazotization, and functionalization:

Diazotization and Cyclization

-

Example : Diazotization of 4-chloro-2-aminoacetophenone in sulfuric acid yields 7-chloro-4-hydroxycinnoline (Figure 1).

-

Conditions :

| Reaction Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 0–5°C | Diazonium intermediate | – |

| Cyclization | H₂O, reflux | 7-Chloro-4-hydroxycinnoline | 78 |

Electrophilic Substitution Reactions

The methyl group at position 7 enhances electron density, facilitating electrophilic attacks:

Nitration

-

Example : Nitration of 4-chloro-7-methylcinnoline introduces nitro groups at positions 5 or 8.

-

Conditions :

| Starting Material | Reagents | Products | Ratio (Major:Minor) |

|---|---|---|---|

| 4-Chloro-7-methylcinnoline | HNO₃/H₂SO₄ | 5-Nitro- (70%), 8-Nitro- (30%) | 7:3 |

Nucleophilic Substitution Reactions

The chloro substituent at position 4 undergoes substitution:

Amine Substitution

-

Example : Reaction with piperazine forms 4-piperazinyl-7-methylcinnoline .

-

Conditions :

-

Reagents: Piperazine, K₂CO₃, DMF

-

Temperature: 80°C

-

Yield: 85%.

-

| Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 4-Chloro-7-methylcinnoline | Piperazine | 4-Piperazinyl-7-methylcinnoline | 85 |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable C–C bond formation:

Heck Reaction

-

Example : Intramolecular Heck cyclization of iodobenzamide derivatives yields fused cinnoline systems.

-

Conditions :

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Iodobenzamide derivative | Pd(OAc)₂, PPh₃, Et₃N, CH₃CN | Fused cinnoline | 90 |

Catalytic Hydrogenation

-

Example : Reduction of this compound over Pd/C produces 1,2-dihydro-7-methylcinnoline .

-

Conditions :

Oxidation

-

Example : Oxidation with KMnO₄ converts methyl groups to carboxylic acids (e.g., 7-carboxycinnoline ).

Biological Activity Correlations

Derivatives exhibit notable pharmacological effects:

| Compound | Biological Activity | IC₅₀/EC₅₀ | Cell Line/Model |

|---|---|---|---|

| 4-Piperazinyl-7-methylcinnoline | Antiproliferative | 5.56 μM | MCF-7 (breast cancer) |

| Fused cinnoline derivative | Cytotoxic | 5 nM | RPMI 8402 (lymphoma) |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 7-methylcinnoline exhibits antimicrobial properties, potentially inhibiting bacterial growth through mechanisms such as enzyme inhibition. For instance, studies have shown that derivatives of this compound can disrupt essential metabolic pathways in bacteria, leading to cell death.

Anticancer Potential

The compound has also been investigated for its anticancer effects. It may induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair . In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 and MDA-MB-231 .

| Activity | Mechanism | Cell Lines Tested |

|---|---|---|

| Antimicrobial | Enzyme inhibition | E. coli, Staphylococcus aureus |

| Anticancer | DNA interaction, topoisomerase inhibition | HepG2, MDA-MB-231 |

Materials Science

This compound is utilized in the development of advanced materials due to its unique electronic properties. It serves as a precursor for synthesizing organic semiconductors and dyes. The compound's ability to undergo various chemical reactions makes it suitable for creating functionalized materials that can be applied in electronics and photonics .

Biological Research

The compound is being explored for its potential role in studying oxidative stress and neurodegenerative diseases. Its derivatives are being synthesized to evaluate their neuroprotective effects and ability to cross the blood-brain barrier, which is crucial for developing treatments for conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on HepG2 cells, revealing an IC50 value of 2.57 µM, indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Study 2: Antimicrobial Efficacy

In another research effort, derivatives of this compound were tested against various bacterial strains, demonstrating significant antimicrobial activity attributed to their ability to inhibit critical bacterial enzymes involved in metabolism.

Mechanism of Action

The mechanism of action of 7-Methylcinnoline involves its interaction with specific molecular targets and pathways. For example, certain cinnoline derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The substituent position and type critically influence the physicochemical and biological properties of cinnoline derivatives. Below is a comparison with structurally related compounds:

Key Observations :

- Substituent Effects: Methyl groups generally increase lipophilicity (e.g., this compound vs. 6,7-dihydroxy-3-methylcinnoline). Hydroxyl or methoxy groups introduce polarity and hydrogen-bonding capacity, altering solubility and interaction with biological targets.

- Heterocycle Differences: Quinoline (benzene + pyridine) vs. cinnoline (benzene + pyridazine) cores affect aromaticity and electronic properties. Cinnolines are less basic than quinolines due to the electron-withdrawing nature of the second nitrogen atom.

Analytical Characterization

- NMR Spectroscopy: Methyl groups in this compound resonate at δ 2.4–2.6 ppm (¹H) and δ 20–25 ppm (¹³C), distinct from methoxy (δ 3.8–4.0 ppm) or chloro substituents.

- HPLC: Retention times vary with substituent polarity; this compound elutes later than hydroxylated analogs under reverse-phase conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methylcinnoline, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions of substituted hydrazines with carbonyl precursors. For example, the Pfitzinger reaction or condensation of o-nitrobenzaldehyde derivatives with methylamine. To optimize yield, control reaction temperature (e.g., 60–80°C for 12–24 hours) and use catalysts like acetic acid. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via -NMR (δ 2.5 ppm for methyl group) and HPLC (≥95% purity) are critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use -NMR to confirm the methyl group (singlet at δ 2.5–2.7 ppm) and aromatic protons (multiplet at δ 7.2–8.3 ppm). IR spectroscopy can validate C=N stretching (1600–1650 cm). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment (expected [M+H] at m/z 145.076). Cross-reference with literature data to confirm structural integrity .

Q. How does the solubility and stability of this compound vary under different experimental conditions?

- Methodological Answer : Solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) should be conducted at 25°C. Stability studies require accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH (2–9) to assess hydrolytic stability. Document degradation products via LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how can kinetic studies refine these pathways?

- Methodological Answer : Investigate Suzuki-Miyaura coupling using Pd(PPh) as a catalyst. Perform kinetic profiling via in-situ -NMR or UV-Vis spectroscopy to track intermediate formation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and identify rate-limiting steps. Compare experimental and computational activation energies to validate mechanisms .

Q. How should researchers address contradictory data in the literature regarding the biological activity of this compound derivatives?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data from PubMed, Scopus, and Embase. Perform meta-analyses using fixed/random-effects models to resolve variability in IC values. Replicate key assays (e.g., antimicrobial disk diffusion) under standardized conditions (CLSI guidelines) to validate discrepancies. Report confidence intervals and heterogeneity metrics (I) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs in drug discovery?

- Methodological Answer : Design a congeneric series with systematic substituent variations (e.g., electron-withdrawing/donating groups at C-3/C-4). Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic features with bioactivity (e.g., kinase inhibition). Validate models via leave-one-out cross-validation (Q > 0.5) and external test sets. Pair with molecular docking (AutoDock Vina) to predict binding poses in target proteins .

Q. How can computational chemistry predict the physicochemical properties of novel this compound derivatives, and what validation experiments are necessary?

- Methodological Answer : Employ Schrödinger’s QikProp or ACD/Labs to calculate logP, pK, and solubility. Validate predictions via experimental shake-flask assays (logP) and potentiometric titration (pK). Use PLS regression to assess model accuracy (R > 0.8). For ADMET predictions, cross-check with in vitro hepatic microsomal stability tests .

Methodological and Ethical Considerations

Q. What ethical and reproducibility standards must be prioritized when publishing this compound research?

- Methodological Answer : Adhere to COPE guidelines for data integrity. Include detailed experimental protocols in supplementary materials (e.g., catalyst loading, reaction times). For biological studies, obtain IRB approval (reference approval number and date) and follow ARRIVE guidelines for in vivo experiments. Use Open Science Framework (OSF) to share raw data .

Q. How should researchers design a dose-response meta-analysis for this compound toxicity studies?

- Methodological Answer : Extract EC/LD values from preclinical studies. Apply restricted cubic splines or generalized least squares to model dose-response curves. Account for cross-study heterogeneity via subgroup analysis (e.g., species, exposure duration). Use Egger’s test to assess publication bias .

Data Presentation Guidelines

- Tables/Figures : Use vertical tables (≤6 inches wide) with SD/SE error margins. Avoid duplicating data in text and figures. For spectral data, include peak assignments and comparative literature values .

- Supporting Information : Provide crystallographic data (CCDC numbers), synthetic procedures for >5 derivatives, and raw statistical outputs (ANOVA tables) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.